molecular formula C7H15N B1368319 3,4-Dimethylpiperidine CAS No. 34970-88-2

3,4-Dimethylpiperidine

Cat. No.: B1368319
CAS No.: 34970-88-2
M. Wt: 113.2 g/mol
InChI Key: YNKUJUOSWZNSJW-UHFFFAOYSA-N
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Description

3,4-Dimethylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its two methyl groups attached to the third and fourth carbon atoms of the piperidine ring. Piperidine derivatives are widely recognized for their significance in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylpiperidine can be synthesized through various methods, including the hydrogenation of pyridine derivatives. One common approach involves the reduction of 3,4-dimethylpyridine using a suitable catalyst such as rhodium or ruthenium under mild conditions . The reaction typically requires a hydrogen source and can be carried out at moderate temperatures and pressures to achieve high yields.

Industrial Production Methods: In industrial settings, the continuous hydrogenation process is often employed. This method involves the use of a trickle-bed reactor where 3,4-dimethylpyridine is hydrogenated in the presence of a catalyst like ruthenium on carbon (Ru/C). The process is optimized to minimize diffusion limitations and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: More saturated piperidine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 3,4-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

    Piperidine: The parent compound with no methyl substitutions.

    2,6-Dimethylpiperidine: Another derivative with methyl groups at the second and sixth positions.

    3,5-Dimethylpiperidine: A closely related compound with methyl groups at the third and fifth positions.

Uniqueness of 3,4-Dimethylpiperidine: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s steric and electronic properties, making it distinct from other piperidine derivatives .

Properties

IUPAC Name

3,4-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-4-8-5-7(6)2/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKUJUOSWZNSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560506
Record name 3,4-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34970-88-2
Record name 3,4-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylpiperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is the configuration of 3,4-Dimethylpiperidine isomers determined?

A: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in determining the configuration of this compound isomers. By analyzing the 100 and 220 MHz NMR spectra, researchers can assign the spatial arrangement of hydrogen atoms within the piperidine ring, differentiating between cis and trans isomers. This method allows for a detailed understanding of the molecule's three-dimensional structure, which is essential for studying its interactions and properties. []

Q2: What is the significance of synthesizing methyl-substituted analogues of compounds containing the this compound moiety?

A: The synthesis and study of methyl-substituted analogues of compounds containing the this compound moiety, such as (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic), are critical for understanding structure-activity relationships (SAR). By systematically adding methyl groups at different positions, researchers can investigate the impact of these modifications on the compound's potency, selectivity, and overall pharmacological profile. This information is valuable for optimizing lead compounds in drug discovery and developing more effective and selective therapeutic agents. []

Q3: Can you elaborate on the application of fractional distillation in the study of this compound?

A: Fractional distillation is a key technique used to separate the different stereoisomers of this compound after the initial synthesis. This method exploits the subtle differences in boiling points between the isomers, allowing for their isolation and further characterization. Obtaining pure isomers is crucial for accurately studying their individual properties and understanding the influence of stereochemistry on their biological activity. []

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